3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
Description
The compound 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with two distinct moieties:
- A sulfanyl-linked 1,2,4-oxadiazole group bearing a 3,5-dimethoxyphenyl substituent at position 2.
- A 4-methylphenyl group at position 6 of the pyridazine ring.
Oxadiazole ring formation via cyclization of a precursor amidoxime with a carboxylic acid derivative.
Sulfanyl group introduction through nucleophilic substitution or thiol-ene reactions, as seen in analogous pyridazine sulfonate syntheses .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-4-6-15(7-5-14)19-8-9-21(25-24-19)30-13-20-23-22(26-29-20)16-10-17(27-2)12-18(11-16)28-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROVKJMJVYPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a pyridazine core and oxadiazole moieties. Its molecular formula is , and it features significant substituents that contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with oxadiazole scaffolds exhibit potent antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit various bacterial strains.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3-oxadiazol derivative | 0.22 - 0.25 | Effective against Staphylococcus aureus and Staphylococcus epidermidis . |
In vitro studies have demonstrated that the tested compounds significantly reduce the growth of pathogens by disrupting their cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives is well-documented. These compounds often act by targeting specific enzymes and proteins involved in cancer cell proliferation:
- Mechanisms of Action :
- Inhibition of thymidylate synthase
- Inhibition of histone deacetylases (HDAC)
- Interference with telomerase activity
Recent reviews highlight that structural modifications in oxadiazole derivatives can enhance their cytotoxicity against various cancer cell lines . For example, derivatives have shown promising results in inhibiting the growth of breast and colon cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against common bacterial strains. The most active compound displayed an MIC value as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
- Anticancer Activity : Another study investigated the cytotoxic effects of several oxadiazole derivatives on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed that certain derivatives induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Structural Nuances and Bioactivity Implications
- Target Compound vs. Compound B: The 3,5-dimethoxyphenyl group in the target compound provides electron-donating effects, which may enhance π-π stacking interactions in enzyme binding pockets. The 4-methylphenyl substituent in the target compound increases steric bulk compared to Compound B’s 3-methoxyphenyl, possibly affecting target selectivity.
- Target Compound vs. The target compound’s planar aromatic systems may favor different target classes (e.g., kinases vs. terpenoid-binding receptors) .
Q & A
Q. What are the key steps in synthesizing 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine?
The synthesis involves multi-step reactions:
Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones.
Introduction of the 4-methylphenyl group using Friedel-Crafts alkylation or cross-coupling reactions.
Attachment of the oxadiazole moiety through cyclization of nitrile oxides and hydrazides.
Final coupling of intermediates using sulfur-containing reagents under controlled temperature (60–80°C) and inert atmosphere .
Critical parameters : Solvent polarity (e.g., DMF or acetonitrile), reaction time (12–24 hours), and catalyst selection (e.g., Pd for cross-coupling) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the oxadiazole proton resonates at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 382.49 for C₂₂H₂₀N₄O₄S) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress with Rf values in ethyl acetate/hexane (3:7) .
Q. What functional groups dictate its reactivity?
- Oxadiazole ring : Prone to nucleophilic substitution at C-5 due to electron deficiency.
- Pyridazine core : Participates in π-π stacking and hydrogen bonding, influencing solubility and target binding.
- Sulfanyl linker : Susceptible to oxidation (e.g., H₂O₂ yields sulfoxides) and nucleophilic displacement .
Advanced Questions
Q. How can reaction yields be optimized during scale-up?
- Parameter tuning : Increase temperature (80–100°C) to accelerate kinetics but avoid decomposition .
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Flow chemistry : Reduces side reactions via continuous mixing and precise residence time control .
Case study : Batch synthesis yielded 65% purity, while flow chemistry improved it to 85% with reduced waste .
Q. How to resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anticancer)?
- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (48–72 hours) .
- Structural analogs : Compare derivatives (e.g., bromophenyl vs. methoxyphenyl) to isolate substituent effects .
- Target profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify off-target interactions .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) to prioritize substituents at C-3 and C-5 .
- QSAR modeling : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -OCH₃) with bioactivity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox stability .
Key Research Findings
- Anticancer potential : IC₅₀ = 12 µM against MCF-7 cells via tubulin polymerization inhibition .
- Antibacterial activity : MIC = 8 µg/mL against S. aureus due to membrane disruption .
- Stability : Degrades by <10% in PBS (pH 7.4) over 48h, suitable for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
